N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide
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Overview
Description
N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide is a complex organic compound that features an aziridine ring, a cyclopropane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine ring with cyclopropylmethyl halide in the presence of a strong base.
Formation of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using a phenol derivative.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through the reaction of the phenyl derivative with cyclopropanecarboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained and can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, such as amines, alcohols, and thiols.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethyl and aziridine moieties.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols, typically under acidic or basic conditions.
Substitution Reactions: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are typically amine, alcohol, or thiol derivatives of the original compound.
Substitution Reactions: The products are variously substituted phenyl derivatives.
Oxidation and Reduction: The products include oxidized or reduced forms of the cyclopropylmethyl and aziridine moieties.
Scientific Research Applications
N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide involves several molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes, such as protein disulfide isomerases, which play a role in protein folding and stability.
Pathways Involved: It interferes with cellular processes by alkylating thiol groups on proteins, leading to the disruption of protein function and cell death.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and have similar reactivity and biological activities.
Cyclopropane derivatives: Compounds with cyclopropane rings exhibit similar strain and reactivity, making them useful in similar applications.
Uniqueness
N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclopropanecarboxamide is unique due to its combination of an aziridine ring, a cyclopropane ring, and a phenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(13-7-8-13)18-15-3-1-2-4-16(15)21-11-14-10-19(14)9-12-5-6-12/h1-4,12-14H,5-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZSACYKMWMLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC=C3NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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